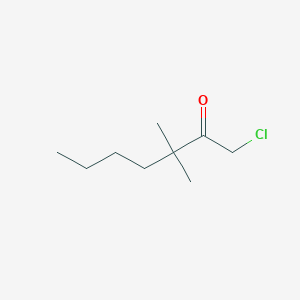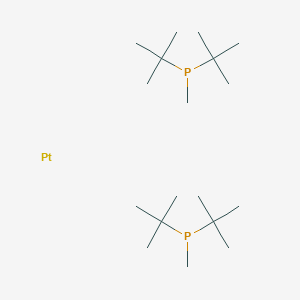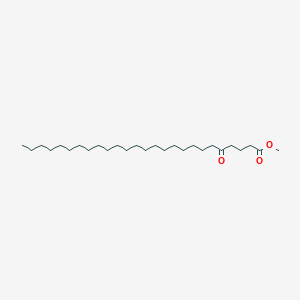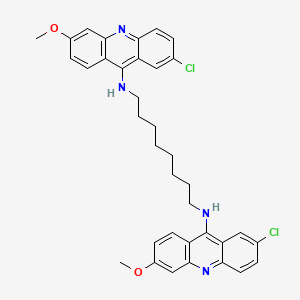
1-Chloro-3,3-dimethylheptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,3-dimethylheptan-2-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the second carbon of a heptane chain
準備方法
The synthesis of 1-Chloro-3,3-dimethylheptan-2-one can be achieved through several methods:
Synthetic Routes: One common method involves the chlorination of 3,3-dimethylheptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, at low temperatures to prevent side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
化学反応の分析
1-Chloro-3,3-dimethylheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions and result in the formation of corresponding alcohols, amines, or ethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3,3-dimethylheptan-2-ol, while reduction with sodium borohydride produces 1-chloro-3,3-dimethylheptan-2-ol.
科学的研究の応用
1-Chloro-3,3-dimethylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism by which 1-Chloro-3,3-dimethylheptan-2-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This is particularly relevant in biological systems where halogenated compounds can act as enzyme inhibitors.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. For example, it may interfere with metabolic pathways involving ketones or chlorinated compounds.
類似化合物との比較
1-Chloro-3,3-dimethylheptan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-3,3-dimethylbutan-2-one and 1-chloro-3,3-dimethylpentan-2-one share structural similarities but differ in the length of their carbon chains.
Uniqueness: The specific positioning of the chlorine atom and the ketone group in this compound gives it distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain chemical reactions and applications.
特性
CAS番号 |
63611-26-7 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC名 |
1-chloro-3,3-dimethylheptan-2-one |
InChI |
InChI=1S/C9H17ClO/c1-4-5-6-9(2,3)8(11)7-10/h4-7H2,1-3H3 |
InChIキー |
MBAAZSBVJHIYFR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)


![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)




![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)


![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)


